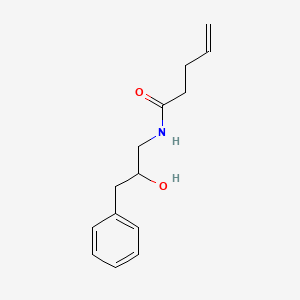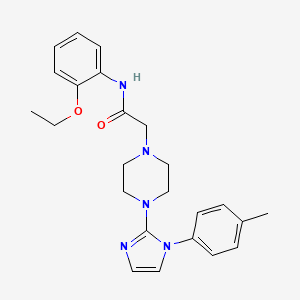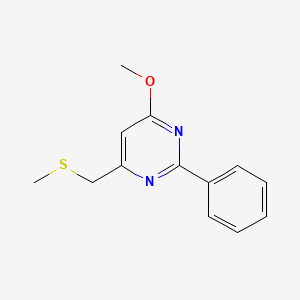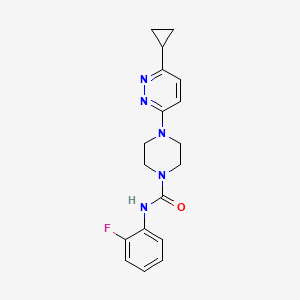
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a piperazine-based compound that has been synthesized through a unique method and has shown promising results in scientific research.
Scientific Research Applications
PET Radioligands for Neuroreceptor Imaging
Research on analogs of WAY100635, like "N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides", has shown promising applications in PET (Positron Emission Tomography) imaging. These compounds, designed for high affinity and selectivity towards 5-HT1A receptors, have been identified for their potential in neuroimaging, aiding in the diagnosis and study of neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activity
Another area of application involves the synthesis and study of compounds with antimicrobial properties. For instance, derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have been synthesized and tested for antibacterial and antifungal activities. These compounds have shown significant activity against various pathogens, suggesting their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Antibacterial Quinolones
Research on novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has demonstrated their efficacy as antibacterial agents. These compounds, including variations with cyclopropyl and p-fluorophenyl groups, have been compared with conventional antibiotics like ciprofloxacin for their in vitro and in vivo antibacterial activities. This research contributes to the ongoing development of quinolone-based antibacterials with potentially improved properties (Ziegler et al., 1990).
Photostability Studies
The photostability of compounds, such as ciprofloxacin, under irradiation in aqueous solutions has been investigated, revealing insights into the chemical stability and potential degradation pathways of fluoroquinolones upon exposure to light. These studies are crucial for understanding the stability and safe handling of these compounds in various applications (Mella, Fasani, & Albini, 2001).
properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c19-14-3-1-2-4-16(14)20-18(25)24-11-9-23(10-12-24)17-8-7-15(21-22-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLDGQIAMIIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)
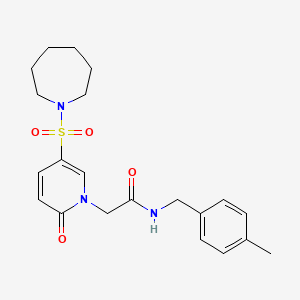
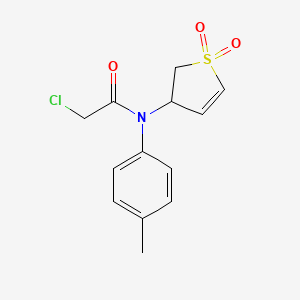
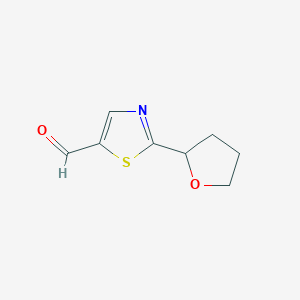
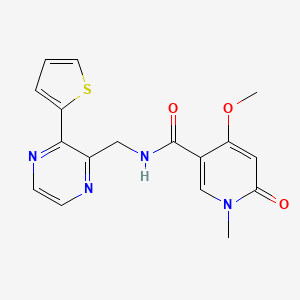
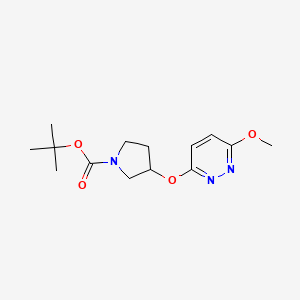
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)
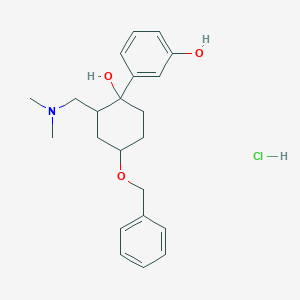
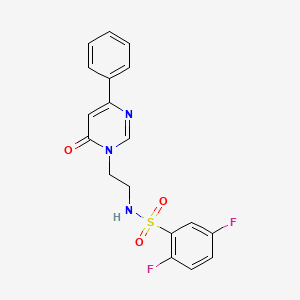
![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)
